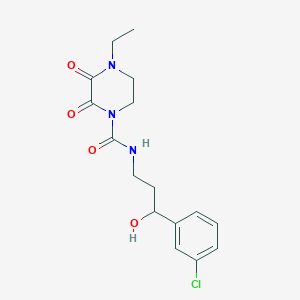![molecular formula C16H13BrN2OS2 B2659315 3-(4-bromophenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one CAS No. 136386-74-8](/img/structure/B2659315.png)
3-(4-bromophenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings. It appears to contain a benzothiolo[2,3-d]pyrimidin-4-one moiety, which is a type of organic compound containing a pyrimidine ring fused to a thiophene ring and a ketone group at the 4-position .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of suitable precursors under specific conditions. For example, a similar compound, pyrido[2,3-d]pyrimidin-5-one, can be synthesized via the reaction of a 1,2-dihydro-2-thioxopyrimidine derivative with hydrazonoyl chlorides .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These techniques can provide detailed information about the arrangement of atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrimidine derivatives, for example, have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor activities .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would likely be determined using a variety of analytical techniques. These properties would depend on the exact structure of the compound .科学的研究の応用
Chemical Synthesis and Derivative Compounds
The compound 3-(4-bromophenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one is a part of a broader class of chemicals that have been synthesized for various scientific applications, including as intermediates for further chemical modifications and for the evaluation of their biological activities. For instance, research has demonstrated the synthesis of related compounds, exploring their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), indicating their relevance in the development of therapeutic agents (Gangjee et al., 2008). Additionally, there has been interest in developing materials like transparent aromatic polyimides derived from related thiophenyl-substituted compounds, showcasing applications in materials science due to their high refractive index and small birefringence (Tapaswi et al., 2015).
Antimicrobial Applications
Another dimension of application for compounds within the same class involves antimicrobial properties. A study focused on synthesizing heterocyclic compounds containing a similar structure demonstrated that when these compounds were incorporated into polyurethane varnish and printing ink paste, they exhibited significant antimicrobial effects against various microbial strains (El‐Wahab et al., 2015). This suggests potential for these compounds in the development of antimicrobial coatings and materials.
Heterocyclic Chemistry and Biological Evaluation
The realm of heterocyclic chemistry frequently explores compounds such as this compound for their potential biological activities. For example, the synthesis of new coumarin derivatives, which share a similar synthetic pathway, has been investigated for their antimicrobial activities, indicating a broad interest in these types of compounds for pharmaceutical research (Al-Haiza et al., 2003).
Material Science Applications
Further applications extend into materials science, where derivatives of similar compounds have been used to explore the synthesis of new materials with desirable physical and optical properties. The synthesis of transparent aromatic polyimides, for example, demonstrates how these compounds can contribute to advancements in materials with high performance in optical and electronic applications (Tapaswi et al., 2015).
作用機序
将来の方向性
特性
IUPAC Name |
3-(4-bromophenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2OS2/c17-9-5-7-10(8-6-9)19-15(20)13-11-3-1-2-4-12(11)22-14(13)18-16(19)21/h5-8H,1-4H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQSRTCHMCGLNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)NC(=S)N(C3=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(tert-butyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2659234.png)
![(R)-tert-Butyl 3-[(morpholin-4-yl)carbonyl]aminopiperidine-1-carboxylate](/img/structure/B2659235.png)
![benzyl N-[1-(cyclopropylcarbamoyl)-2-methylbutyl]carbamate](/img/structure/B2659236.png)
![N-[2-(furan-2-ylmethylamino)cyclohexyl]benzenesulfonamide](/img/structure/B2659237.png)


![(3E)-1-benzyl-3-{[(3,5-dimethoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2659242.png)
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyloxy)ethanone](/img/structure/B2659245.png)
![2-[[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2659246.png)
![6-morpholino-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridazine-3-carboxamide](/img/structure/B2659248.png)
![6-(4-Methoxyphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2659250.png)
![4-Chloro-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B2659252.png)

![1-(4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(m-tolyl)piperidine-4-carboxamide](/img/structure/B2659255.png)
